molecular formula C8H8F2O2 B8621063 2-Difluoroethoxyphenol

2-Difluoroethoxyphenol

Cat. No.: B8621063
M. Wt: 174.14 g/mol
InChI Key: PZBOFGVPUPDBDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-Difluoroethoxy)-6-fluorophenol (CAS: 1822852-61-8) is a fluorinated phenolic compound with the molecular formula C₈H₇F₃O₂ and a molecular weight of 192.14 g/mol . The structure features a phenol ring substituted with a 2,2-difluoroethoxy group at the 2-position and a fluorine atom at the 6-position. This compound is synthesized with a purity of ≥95% and is primarily utilized in research and industrial applications, such as pharmaceutical intermediate synthesis or material science, where fluorinated aromatic compounds are valued for their electronic and steric properties .

Properties

Molecular Formula

C8H8F2O2

Molecular Weight

174.14 g/mol

IUPAC Name

2-(2,2-difluoroethoxy)phenol

InChI

InChI=1S/C8H8F2O2/c9-8(10)5-12-7-4-2-1-3-6(7)11/h1-4,8,11H,5H2

InChI Key

PZBOFGVPUPDBDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)O)OCC(F)F

Origin of Product

United States

Comparison with Similar Compounds

2-(2,2,2-Trifluoroethoxy)phenol (CAS: 160968-99-0)

  • Molecular Formula: C₈H₇F₃O₂ (identical to 2-(2,2-Difluoroethoxy)-6-fluorophenol).
  • Key Differences: Contains a 2,2,2-trifluoroethoxy group instead of a 2,2-difluoroethoxy substituent. Lacks the 6-fluoro substitution on the phenol ring.
  • Applications : Used as a reference standard in analytical method development (e.g., for abbreviated new drug applications) due to its high purity and traceability to pharmacopeial standards .

2-Fluorophenol (CAS: 367-12-4)

  • Molecular Formula : C₆H₅FO.
  • Key Differences: Simpler structure with only a single fluorine atom at the 2-position of the phenol ring. No alkoxy substituents.
  • Applications : Serves as a building block in organic synthesis and agrochemical production .

2-(2-Ethoxy-6-fluorophenyl)ethylamine (CAS: 149489-16-7)

  • Molecular Formula: C₁₀H₁₄FNO.
  • Key Differences :
    • Features an ethylamine side chain attached to a 2-ethoxy-6-fluorophenyl group.
    • Combines fluorine and ethoxy substituents but lacks the difluoroethoxy group.
  • Applications: Potential intermediate in pharmaceutical synthesis, with optimized synthetic routes yielding high efficiency .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
2-(2,2-Difluoroethoxy)-6-fluorophenol 1822852-61-8 C₈H₇F₃O₂ 192.14 2-(2,2-difluoroethoxy), 6-fluoro Pharmaceutical intermediates
2-(2,2,2-Trifluoroethoxy)phenol 160968-99-0 C₈H₇F₃O₂ 192.14 2-(2,2,2-trifluoroethoxy) Analytical reference standards
2-Fluorophenol 367-12-4 C₆H₅FO 112.10 2-fluoro Organic synthesis
2-(2-Ethoxy-6-fluorophenyl)ethylamine 149489-16-7 C₁₀H₁₄FNO 183.22 2-ethoxy, 6-fluoro, ethylamine chain Pharmaceutical intermediates

Substituent Effects and Implications

Fluorine Content and Electronic Effects: The difluoroethoxy group in 2-(2,2-Difluoroethoxy)-6-fluorophenol introduces strong electron-withdrawing effects, enhancing the compound’s stability and reactivity in electrophilic substitution reactions compared to non-fluorinated analogs like 2-Methoxyethanol .

Steric and Lipophilicity Considerations: The 6-fluoro substituent in 2-(2,2-Difluoroethoxy)-6-fluorophenol adds steric hindrance and lipophilicity, which may influence binding affinity in drug-receptor interactions compared to 2-Fluorophenol, which lacks bulky alkoxy groups .

Functional Group Diversity: Compounds like 2-(2-Ethoxy-6-fluorophenyl)ethylamine demonstrate how amine side chains expand utility in bioactive molecule synthesis, contrasting with the phenolic focus of other analogs .

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